Cas no 944805-17-8 (Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate)

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate structure
944805-17-8 structure
Nome do Produto:Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
N.o CAS:944805-17-8
MF:C9H11BrN2O3S
MW:307.164240121841
MDL:MFCD18836517
CID:1000984

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Propriedades químicas e físicas

Nomes e Identificadores

    • tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
    • Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester
    • tert-butyl 4-bromo-5-formylthiazol-2-ylcarbamate
    • tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate
    • Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester
    • AK143220
    • 2-Methyl-2-propanyl (4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate
    • JYXJVZYNONJDLM-UHFFFAOYSA-N
    • FCH1621687
    • 2-(Boc-amino)-4-bromo-5-formylthiazole
    • SY046094
    • AX8282649
    • ST24049528
    • (4-bromo-5-formyl-thiazol-2-yl)-carba
    • 1,1-Dimethylethyl N-(4-bromo-5-formyl-2-thiazolyl)carbamate (ACI)
    • Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
    • MDL: MFCD18836517
    • Inchi: 1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)
    • Chave InChI: JYXJVZYNONJDLM-UHFFFAOYSA-N
    • SMILES: O=CC1=C(Br)N=C(NC(OC(C)(C)C)=O)S1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 282
  • Superfície polar topológica: 96.5

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Informações de segurança

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM189721-1g
tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
1g
$635 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111025-250mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 98%
250mg
¥349.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T51690-100mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
100mg
¥71.0 2023-09-06
Ambeed
A213647-100mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 95%
100mg
$29.0 2025-02-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZC694-50mg
Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
50mg
171.0CNY 2021-07-13
Ambeed
A213647-1g
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 95%
1g
$108.0 2025-02-26
Chemenu
CM189721-250mg
tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
250mg
$83 2023-01-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111025-100mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 98%
100mg
¥252.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111025-1g
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 98%
1g
¥1059.00 2024-04-24
eNovation Chemicals LLC
D915021-0.25g
2-(Boc-amino)-4-bromo-5-formylthiazole
944805-17-8 95%
0.25g
$250 2023-09-03

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 12 h, rt
Referência
Tricyclic fused thiazolopyrazole compounds as allosteric modulators of metabotropic glutamate receptors
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 2 h, rt
Referência
Preparation of substituted [(pyrrolidin-1-yl or piperidin-1-yl)methyl)thiazol-2-yl]acetamides as O-glycoprotein-2-acetamido-2-deoxy-3-D-glucopyranosidase inhibitors
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 12 h, rt
Referência
Tricyclic compounds as mGluR4 modulators and their preparation and use for treatment and prevention of mGluR4-mediated diseases
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 12 h, 0 °C
Referência
Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Raw materials

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Preparation Products

Fornecedores recomendados
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd